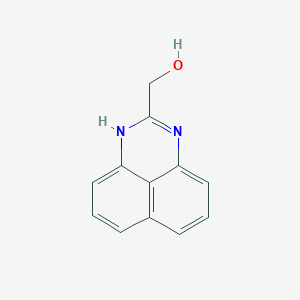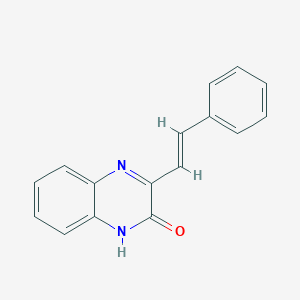
3-(2-phenylvinyl)-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-phenylvinyl)-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of quinoxalinone derivatives, which are known for their diverse biological activities.
科学的研究の応用
3-(2-phenylvinyl)-2(1H)-quinoxalinone has been studied extensively for its potential use in various therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 3-(2-phenylvinyl)-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-phenylvinyl)-2(1H)-quinoxalinone has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases, including cancer and neurodegenerative diseases. It has also been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
実験室実験の利点と制限
One of the advantages of using 3-(2-phenylvinyl)-2(1H)-quinoxalinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it suitable for large-scale experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on 3-(2-phenylvinyl)-2(1H)-quinoxalinone. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in preclinical models. Another area of interest is its potential use as an anticancer agent. Studies are needed to investigate its effects in different types of cancer cells and to determine its safety and efficacy in animal models. Additionally, there is a need for further studies to investigate its potential use in other therapeutic applications, such as anti-inflammatory and antioxidant agents.
合成法
The synthesis of 3-(2-phenylvinyl)-2(1H)-quinoxalinone involves the reaction of 2-nitroaniline with benzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced with iron powder to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale synthesis.
特性
CAS番号 |
6323-89-3 |
|---|---|
製品名 |
3-(2-phenylvinyl)-2(1H)-quinoxalinone |
分子式 |
C16H12N2O |
分子量 |
248.28 g/mol |
IUPAC名 |
3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-11H,(H,18,19)/b11-10+ |
InChIキー |
YJELPRGDOSBSKK-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
その他のCAS番号 |
6323-89-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





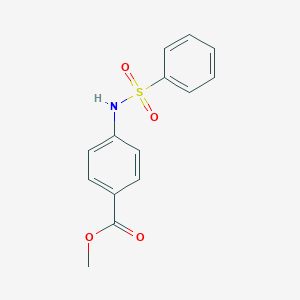



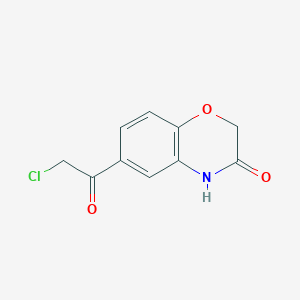

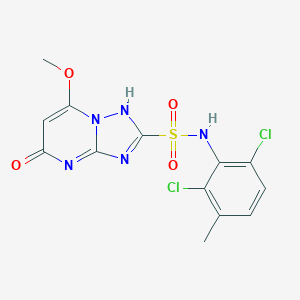
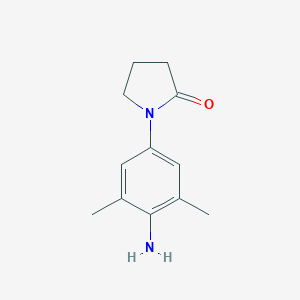

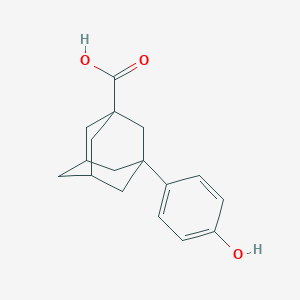
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
